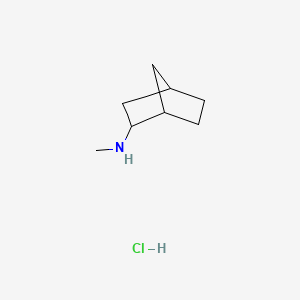
Glycinamide, N-acetylglycyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-methyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycinamide, N-acetylglycyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-methyl-2-phenyl- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a glycinamide backbone, an acetylglycyl group, and a benzodioxin moiety, which contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N-acetylglycyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-methyl-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Glycinamide Backbone: This step involves the reaction of glycine with an appropriate amine to form glycinamide.
Acetylation: The glycinamide is then acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetylglycyl group.
Introduction of the Benzodioxin Moiety: The benzodioxin ring is introduced through a cyclization reaction involving a suitable precursor, such as catechol and an appropriate dihalide.
Final Coupling: The final step involves coupling the acetylated glycinamide with the benzodioxin moiety under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Glycinamide, N-acetylglycyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, Glycinamide, N-acetylglycyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-methyl-2-phenyl- is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other materials that require specific functional characteristics.
Wirkmechanismus
The mechanism of action of Glycinamide, N-acetylglycyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-methyl-2-phenyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, it may inhibit or activate enzymes, bind to receptors, or alter the function of proteins involved in critical cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylglycylglycinamide: Similar in structure but lacks the benzodioxin moiety.
N-Acetylglycyl-N-methylglycinamide: Similar but without the phenyl group.
N-Acetylglycyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)glycinamide: Lacks the N2-methyl-2-phenyl substitution.
Uniqueness
Glycinamide, N-acetylglycyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-methyl-2-phenyl- is unique due to the combination of its structural elements. The presence of the benzodioxin ring, along with the acetylglycyl and phenyl groups, imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of Glycinamide, N-acetylglycyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N2-methyl-2-phenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
853138-67-7 |
|---|---|
Molekularformel |
C21H23N3O5 |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
2-[(2-acetamidoacetyl)-methylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide |
InChI |
InChI=1S/C21H23N3O5/c1-14(25)22-13-19(26)24(2)20(15-6-4-3-5-7-15)21(27)23-16-8-9-17-18(12-16)29-11-10-28-17/h3-9,12,20H,10-11,13H2,1-2H3,(H,22,25)(H,23,27) |
InChI-Schlüssel |
ICVGWGSZTAXAPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(=O)N(C)C(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B12094514.png)






![[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12094547.png)
![3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12094548.png)


![2-[[2-[[5-[Acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+)](/img/structure/B12094567.png)
![7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12094568.png)
![(7S)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B12094575.png)
